molecular formula C20H18N2O4 B2381904 2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1421500-75-5

2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2381904
CAS No.: 1421500-75-5
M. Wt: 350.374
InChI Key: ADRMPKQCUVPTBO-UHFFFAOYSA-N
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Description

The compound “2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one group, which is a common structure in many natural products and pharmaceuticals . It also contains a piperidine ring, which is a common motif in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The chromen-4-one group would contribute to the aromaticity of the molecule, and the piperidine ring would add some three-dimensionality to the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated various methods for synthesizing pyridine derivatives, including "2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one" and its related compounds, highlighting their significance in chemical synthesis. Osipov, Osyanin, and Klimochkin (2018) described the synthesis of β-(о-hydroxybenzyl)pyridines through a three-component condensation of ammonia, carbonyl-substituted 4Н-chromenes, and СН acids, resulting from the carbo-Michael reaction, chromane ring opening, and cyclodehydration (Osipov, Osyanin, & Klimochkin, 2018). Zhang et al. (2021) developed a piperidine-mediated cyclization method for synthesizing 2-aminochromeno[2,3-b]pyridine derivatives, providing a facile route to these compounds under mild conditions (Zhang, Luo, Gan, Wan, & Wang, 2021).

Anticancer Activity

El-Agrody et al. (2020) explored the in vitro anticancer activity of pyrano[3,2-c]chromene derivatives, synthesized via a one-pot three-component condensation reaction. These compounds demonstrated significant antitumor activity against various cancer cell lines, including breast, colon, and liver cancers. Compounds exhibited excellent antitumor activities with IC50 values ranging from 0.2 to 1.7 μM, highlighting the potential therapeutic applications of these molecules (El-Agrody, Fouda, Assiri, Mora, Ali, Alam, Alfaifi, 2020).

Structural and Mechanistic Studies

Additional studies have focused on the crystal structure and antimicrobial activity of related compounds. Okasha et al. (2022) synthesized a specific pyran derivative and analyzed its molecular structure through X-ray diffraction, demonstrating antimicrobial activities comparable to reference agents (Okasha, Fouda, Bajaber, Ghabbour, Amr, Naglah, Almehizia, Elhenawy, El-Agrody, 2022). Bondarenko, Zhytnetskyi, Semenov, and Frasinyuk (2016) detailed a domino reaction for synthesizing 2H-pyrano-chromeno-thieno-pyridin-ones, showcasing the complex chemical behaviors and potential applications of these compounds (Bondarenko, Zhytnetskyi, Semenov, & Frasinyuk, 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many chromen-4-one derivatives are known to have biological activity, including anti-inflammatory, anti-cancer, and anti-microbial effects .

Future Directions

Future research could involve studying the biological activity of this compound, given the known activities of similar structures. Additionally, research could be done to optimize the synthesis of this compound and to explore its reactivity .

Properties

IUPAC Name

2-(4-pyridin-3-yloxypiperidine-1-carbonyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-17-12-19(26-18-6-2-1-5-16(17)18)20(24)22-10-7-14(8-11-22)25-15-4-3-9-21-13-15/h1-6,9,12-14H,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRMPKQCUVPTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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